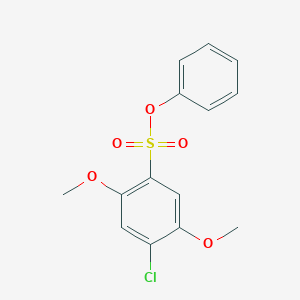

Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

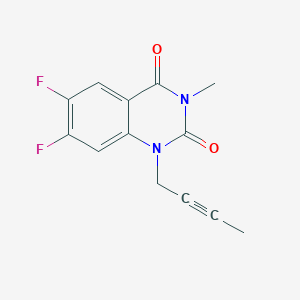

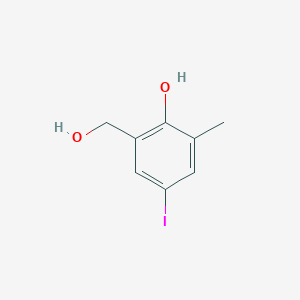

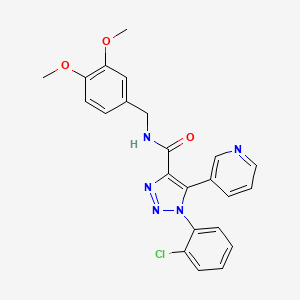

Molecular Structure Analysis

The molecular structure of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate consists of a phenyl group attached to a 4-chloro-2,5-dimethoxybenzenesulfonate group . The molecular formula is C14H13ClO5S .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to scientific literature or databases .Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.76. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .Scientific Research Applications

Herbicide Development and Spectral Analysis

Research into chlorohydroxybenzenesulfonyl derivatives, which are structurally related to Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, has revealed their potential as herbicides. The study by Cremlyn and Cronje (1979) focuses on the synthesis of various sulfonyl chlorides derived from chlorohydroxybenzenes, exploring their reactivity and spectral characteristics, which are crucial for developing effective herbicidal compounds (Cremlyn & Cronje, 1979).

Antitumor Agents

The stereochemistry of dihydrofolate reductase inhibitor antitumor agents, including compounds structurally similar to this compound, has been studied for their potential use in cancer chemotherapy. Camerman, Smith, and Camerman (1978) determined the crystal and molecular structures of two compounds, showcasing their relevance as reversible and irreversible inhibitors of dihydrofolate reductase, which is promising for cancer treatment (Camerman, Smith, & Camerman, 1978).

Cancer Therapeutics

The structure-activity relationships of arylsulfonamide analogs, including 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have been explored for their inhibitory effect on the HIF-1 pathway, antagonizing tumor growth in animal models of cancer. This research by Mun et al. (2012) highlights the potential of chemically modified this compound derivatives in cancer therapy (Mun et al., 2012).

Antioxidant Additives for Lubricating Oils

Habib, Hassan, and El‐Mekabaty (2014) have synthesized and evaluated quinazolone derivatives, including compounds related to this compound, as antioxidant and corrosion inhibitors for gasoline lubricating oil. Their findings suggest the utility of these compounds in enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Anthelmintic and Anti-inflammatory Activities

Shetty, Khazi, and Ahn (2010) have prepared and characterized new imidazothiazole sulfides and sulfones derived from 3,4-dimethoxy-phenyl compounds, demonstrating their significant anthelmintic and anti-inflammatory activities. This suggests the potential application of this compound derivatives in developing new therapeutic agents (Shetty, Khazi, & Ahn, 2010).

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis, particularly in coupling reactions .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate might affect. Compounds with similar structures are often involved in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling .

Safety and Hazards

properties

IUPAC Name |

phenyl 4-chloro-2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5S/c1-18-12-9-14(13(19-2)8-11(12)15)21(16,17)20-10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQZCDGWBDPOOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625867.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)

![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)

![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)

![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)